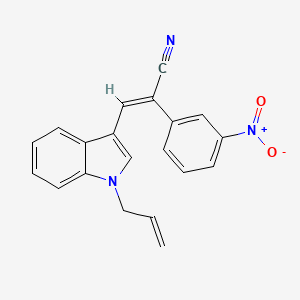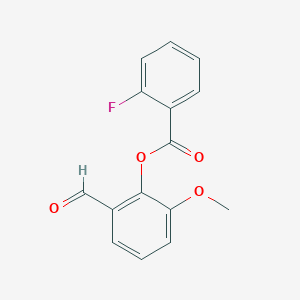
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile, also known as ANI, is a synthetic compound that has been widely studied for its potential use in scientific research. ANI is a member of the acrylonitrile family and is known for its unique chemical structure and properties.
Wirkmechanismus
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile works by inhibiting the activity of eukaryotic elongation factor 2 (eEF2), which is involved in protein synthesis. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile binds to the ribosome and prevents the movement of the ribosome along the mRNA, which inhibits protein synthesis.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein synthesis, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile is stable and can be stored for long periods of time. However, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has some limitations, including its potential toxicity and its effects on other cellular processes.
Zukünftige Richtungen
There are several future directions for research on 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. One area of research is the development of more selective inhibitors of eEF2, which could be used to study the role of protein synthesis in specific cellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be used as a tool for studying the role of protein synthesis in other areas of biology, such as cancer biology and developmental biology.
Synthesemethoden
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or ketone with a nitroalkene in the presence of a base. The resulting product is a β-nitrostyrene, which can be further reacted with an allylamine to produce 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. Other methods for synthesizing 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in a variety of scientific research applications, including neuroscience and pharmacology. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit protein synthesis in neurons, which can be used to study the role of protein synthesis in synaptic plasticity and memory formation. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-10-22-14-17(19-8-3-4-9-20(19)22)11-16(13-21)15-6-5-7-18(12-15)23(24)25/h2-9,11-12,14H,1,10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSAJYECVDSOM-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)


![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)

![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)